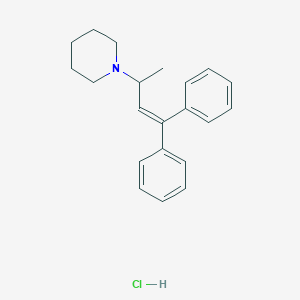![molecular formula C15H28N4O7 B13711096 (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid](/img/structure/B13711096.png)
(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid is a compound that features both Boc-protected guanidino and amino groups The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid typically involves the protection of the amino and guanidino groups with Boc groups. One common method is the Buchwald-Hartwig amination, which uses a PEPPSI-IPr Pd-catalyst to achieve chemo-selective cross-coupling reactions . The reaction conditions often involve the use of aryl halo esters and secondary amines, with the nitrogen electron lone pair in the heterocycle playing a crucial role in the reaction yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar protective group strategies. The use of Boc-protected amino esters is common in industrial settings due to their stability and ease of handling .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid can undergo various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to remove the Boc protecting groups.
Substitution: The Boc groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction would typically remove the Boc groups, resulting in the free amine and guanidino groups .
Wissenschaftliche Forschungsanwendungen
(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid involves the protection of amino and guanidino groups, which prevents them from participating in unwanted side reactions. The Boc groups can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-(Boc-amino)adipic acid 6-benzyl ester: Another Boc-protected amino acid used in peptide synthesis.
Boc-β-Homoalanine: A Boc-protected amino acid with similar applications in medicinal chemistry.
Uniqueness
(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid is unique due to the presence of both Boc-protected guanidino and amino groups, which provides additional versatility in synthetic applications. This dual protection allows for more complex and controlled synthetic pathways compared to compounds with only one type of protected group .
Eigenschaften
Molekularformel |
C15H28N4O7 |
|---|---|
Molekulargewicht |
376.41 g/mol |
IUPAC-Name |
4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H28N4O7/c1-14(2,3)25-12(22)17-9(10(20)21)7-8-24-19-11(16)18-13(23)26-15(4,5)6/h9H,7-8H2,1-6H3,(H,17,22)(H,20,21)(H3,16,18,19,23) |
InChI-Schlüssel |
CWEHBIDQSWOTRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCON=C(N)NC(=O)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




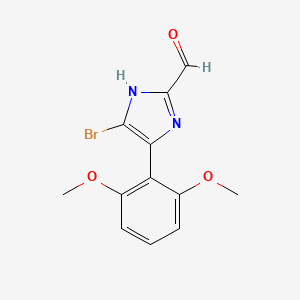
![8-(Benzyloxy)-7-fluoro-4,5-dihydroimidazo[1,5-a]quinoline-3-carboxylic Acid](/img/structure/B13711034.png)
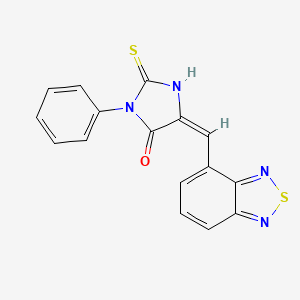

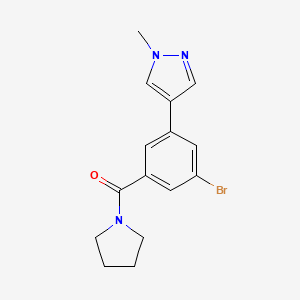
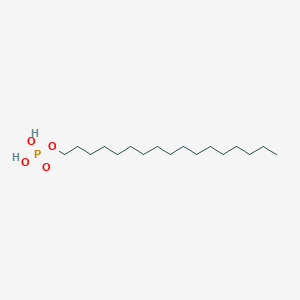



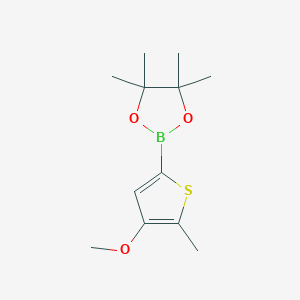
![N-(2-Methoxy-ethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13711104.png)
